

Managing pressure buildup when shaking dichloromethane in a sep funnel

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichloromethanol*

Cat. No.: *B14675293*

[Get Quote](#)

Technical Support Center: Dichloromethane Extractions

This guide provides troubleshooting advice and frequently asked questions regarding pressure buildup when using dichloromethane (DCM) in a separatory funnel during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: Why does pressure build up in my separatory funnel when I shake it with dichloromethane?

A1: Pressure buildup is common when using dichloromethane for several reasons. Firstly, dichloromethane is a volatile solvent with a high vapor pressure.^[1] The heat from your hands can be enough to cause it to vaporize, increasing the pressure inside the funnel. Secondly, if you are performing an acid-base extraction, for instance, neutralizing an acid with a bicarbonate solution, carbon dioxide gas can be generated, leading to a significant and rapid increase in pressure.^{[1][2]}

Q2: How often should I vent the separatory funnel?

A2: It is crucial to vent the separatory funnel frequently. You should vent immediately after the first gentle inversion and then after every few shakes.^[3] A common practice is to perform three

shake-and-vent cycles for each extraction step.[\[1\]](#) Never point the tip of the separatory funnel towards yourself or anyone else when venting.[\[3\]\[4\]](#)

Q3: What is the correct technique for shaking and venting?

A3: After ensuring the stopper is securely in place, invert the separatory funnel and immediately open the stopcock to release the initial pressure buildup.[\[1\]](#) It is recommended to hold the stopper firmly with one hand while controlling the stopcock with the other.[\[1\]\[3\]](#) Shake gently for 10-20 seconds, then invert the funnel and vent again.[\[4\]](#)

Q4: Can the pressure buildup cause the separatory funnel to break?

A4: While modern borosilicate glassware is robust, a significant and rapid pressure increase can, in rare cases, cause the stopper to be expelled or even lead to the failure of the glassware. The primary risk is the stopper being forced out, causing a sudden release of the contents. Therefore, proper and frequent venting is a critical safety measure.

Troubleshooting Guide

Issue: The stopper of my separatory funnel flew out upon shaking.

- Cause: This is a clear indication of excessive pressure buildup. This can happen if the funnel is not vented frequently enough, especially at the beginning of the shaking process.
- Solution: Always vent the separatory funnel after the very first inversion and before you begin vigorous shaking. Continue to vent after every few shakes. Ensure you are holding the stopper firmly in place during inversions.

Issue: An emulsion has formed between the aqueous and organic layers.

- Cause: Emulsions are mixtures of droplets of one solvent suspended in the other and can be more likely to form with chlorinated solvents like dichloromethane, especially with strongly basic aqueous solutions.[\[5\]](#) Vigorous shaking can exacerbate emulsion formation.
- Solution:
 - Be patient: Allow the separatory funnel to stand undisturbed for some time.[\[5\]](#)

- Gentle Swirling: Gently swirl the contents of the funnel.
- Add Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer and can help break the emulsion.[5][6]
- Gentle Stirring: Carefully insert a glass stirring rod and gently stir the emulsion at the interface.
- Filtration: In some cases, filtering the mixture by suction may help.[5]

Issue: I only see one layer after adding dichloromethane and my aqueous solution.

- Cause: This may occur if your reaction mixture contains a water-miscible solvent, such as ethanol, which can solubilize both the aqueous and organic phases.[5]
- Solution: Adding more dichloromethane or a brine solution may help to induce layer separation. It can also be beneficial to pre-concentrate the reaction mixture by removing the water-miscible solvent before the extraction.[5]

Data Presentation

Vapor Pressure of Dichloromethane at Various Temperatures

The volatility of dichloromethane is a key factor in pressure buildup. The following table illustrates the relationship between temperature and vapor pressure.

Temperature (°C)	Vapor Pressure (kPa)
-70.5	0.13
-40	2
0	19.3
25	57.3
35	79.99

Data sourced from Wikipedia's entry on Dichloromethane.[7]

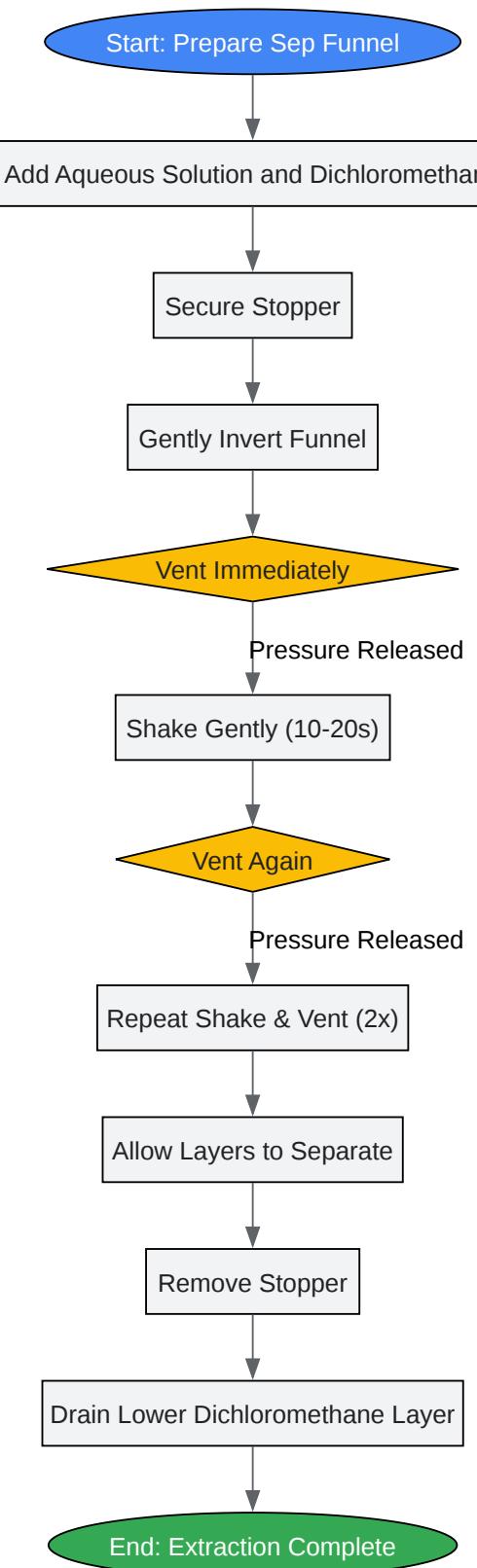
Experimental Protocols

Protocol for Safe Extraction with Dichloromethane

- Preparation:

- Ensure the separatory funnel's stopcock is closed and place a beaker or flask underneath it as a precaution.[4]
- Check that the stopper fits correctly and the stopcock is properly lubricated (if using a glass stopcock) and turning smoothly.[4]
- Do not fill the separatory funnel more than two-thirds full to leave adequate space for mixing.[8]

- Adding Solutions:


- Pour the aqueous solution to be extracted into the separatory funnel.
- Add the dichloromethane. Since dichloromethane is denser than water (1.325 g/mL), it will form the bottom layer.[8][9]

- Shaking and Venting:

- Place the stopper securely on top of the separatory funnel.
- Firmly hold the stopper in place with one hand and the stopcock with the other.
- Invert the funnel gently.
- Immediately point the stem of the funnel away from yourself and others and open the stopcock to vent the initial pressure. You should hear a "whoosh" sound.[1]
- Close the stopcock and shake the funnel gently for 10-20 seconds.[4]
- Invert the funnel and vent again.
- Repeat the shaking and venting process two more times.

- Separation:
 - Place the separatory funnel back in the ring stand and allow the layers to separate completely.
 - Remove the stopper before draining the lower layer.[\[4\]](#)
 - Carefully open the stopcock and drain the bottom dichloromethane layer into a clean flask.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for managing pressure during dichloromethane extraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CH362: Use of a Separatory Funnel [sites.science.oregonstate.edu]
- 2. Dichloromethane Solvent Properties [macro.lsu.edu]
- 3. Separatory Funnel [dept.harpercollege.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Dichloromethane - Wikipedia [en.wikipedia.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Dichloromethane Methylene chloride 75-09-2 [sigmaaldrich.com]
- To cite this document: BenchChem. [Managing pressure buildup when shaking dichloromethane in a sep funnel]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14675293#managing-pressure-buildup-when-shaking-dichloromethane-in-a-sep-funnel>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com